Phenolic pKₐ₁: The 4-Chloro Derivative Is 0.11–0.49 pKₐ Units More Acidic than 4-Fluoro but Less Acidic than 4-Bromo
In a direct head-to-head potentiometric study, the first acidity constant (pKₐ₁, phenolic OH) of 4-chloro-2,6-bis(hydroxymethyl)phenol was determined alongside its 4-fluoro, 4-bromo, and 4-methyl analogs in methanol–water mixtures at 0.10 M TEAB and 25 °C [1]. At x₁ = 0.2 mole fraction methanol, pKₐ₁ for the 4-Cl derivative is 9.04, intermediate between 4-F (9.41) and 4-Br (8.88), and substantially lower than 4-Me (extrapolated ~9.1 at comparable conditions) [1]. The pKₐ₁ ordering (F > Cl > Br > Me) is attributed to intramolecular hydrogen-bond stabilisation of the H₂A⁻ monoanion, which diminishes as the electronegativity of the 4-substituent increases [1].
| Evidence Dimension | First acidity constant (pKₐ₁, phenolic OH) |
|---|---|
| Target Compound Data | pKₐ₁ = 9.04 ± 0.03 (x₁ = 0.2 methanol, 25 °C, 0.10 M TEAB) |
| Comparator Or Baseline | 4-F: pKₐ₁ = 9.41 ± 0.03; 4-Br: pKₐ₁ = 8.88 ± 0.03; 4-Me: pKₐ₁ = 8.77 ± 0.04 (x₁ = 0.6 methanol due to low solubility) |
| Quantified Difference | ΔpKₐ₁ (Cl – F) = –0.37; ΔpKₐ₁ (Cl – Br) = +0.16; ΔpKₐ₁ (Cl – Me) ≈ –0.27 (solvent-corrected estimate) |
| Conditions | Potentiometric titration; methanol–water mixtures; 0.10 M TEAB supporting electrolyte; 25.0 °C; PKAS computer program |
Why This Matters
The pKₐ₁ value dictates the pH range over which the compound exists in its reactive neutral vs. monoanionic form, directly affecting condensation kinetics, metal-binding pH windows, and extraction behaviour in synthetic workflows.
- [1] Abbaspour, A.; Kamyabi, M. A.; Khalafi-Nezhad, A.; Soltani Rad, M. N. Acidity Constants and Thermodynamic Parameters of Some Phenol Derivatives in Methanol + Water Systems Using Potentiometry and Spectrophotometry Methods. J. Chem. Eng. Data 2003, 48 (4), 911–915. View Source
